molecular formula C11H14N2O3S B3033686 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 113162-45-1

1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No. B3033686
CAS RN: 113162-45-1
M. Wt: 254.31 g/mol
InChI Key: ZTFJZPFCCXMFLB-UHFFFAOYSA-N
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Description

The compound 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide is a derivative of sulfonamide, which is a functional group commonly found in various drug molecules, including carbonic anhydrase inhibitors. The acetyl group attached to the nitrogen atom of the sulfonamide moiety may indicate that this compound could be designed as a prodrug, aiming to improve solubility and lipophilicity, which are important factors for drug bioavailability .

Synthesis Analysis

The synthesis of N-acetyl derivatives of sulfonamides can be achieved under acidic conditions. For instance, acylation of sulfamide derivatives has been successfully performed using a Wells–Dawson type heteropolyacid H6P2W18O62 as an acidic solid catalyst, yielding high product purity in acetonitrile solvent . This method could potentially be applied to synthesize 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of N-acetyl sulfonamide derivatives is crucial for their biological activity. X-ray crystallography can be used to obtain detailed information about the molecular and crystal structure, as demonstrated for N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide . The analysis of weak interactions, such as hydrogen bonds and π interactions, is important for understanding the stability and reactivity of these compounds. Although the exact structure of 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide is not provided, similar analytical techniques could be used to study its structure.

Chemical Reactions Analysis

The N-acyl derivatives of sulfonamides, including those with an acetyl group, are known to undergo hydrolysis, releasing the parent sulfonamide. This reaction is pH-dependent and can be catalyzed by enzymes in human plasma, suggesting a potential mechanism for the release of the active drug from a prodrug form in vivo . The hydrolysis kinetics are maximal at around pH 4, which is relevant for the design of drug delivery systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl sulfonamide derivatives are influenced by the presence of ionizable amino functions in the acyl moiety, which confer high water solubility and adequate lipophilicity at physiological pH . These properties are essential for the pharmacokinetic profile of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME). The antimicrobial activity of related compounds, such as urea, sulfonamide, and acetamide derivatives of dihydropyrazino[1,2-a]indol-1(2H)-one, has been evaluated, indicating the potential for such derivatives to act as antimicrobial agents .

Scientific Research Applications

Sulfonamide Derivatives in Medicine

Sulfonamide compounds, including derivatives similar to 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide, have a significant history and ongoing relevance in medicinal chemistry. These compounds are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Research into sulfonamides has shown their potential in the development of drugs for a variety of diseases, emphasizing the importance of the sulfonamide subunit in the planning and synthesis of future pharmaceuticals (Azevedo-Barbosa et al., 2020).

Sulfonamides in Environmental and Analytical Chemistry

The presence and analysis of sulfonamides, like 1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide, in the environment have been the subject of considerable research. These studies focus on the environmental impact of sulfonamides, their biodegradation, and analytical methods for their detection. Such research is crucial for understanding the ecological implications of sulfonamides and developing strategies for mitigating their environmental presence (Baran et al., 2011).

Sulfonamides in Drug Discovery and Development

The role of sulfonamides in drug discovery and development has been expansive, with ongoing research into novel sulfonamide-based therapeutics. This includes exploring the diverse pharmacological effects of sulfonamides and their potential in treating various conditions, from infectious diseases to chronic conditions like cancer and diabetes. The adaptability and structural diversity of sulfonamides continue to make them a valuable class of compounds in medicinal chemistry and drug development efforts (El-Qaliei et al., 2020).

properties

IUPAC Name

1-acetyl-N-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-7-10(3-4-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFJZPFCCXMFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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